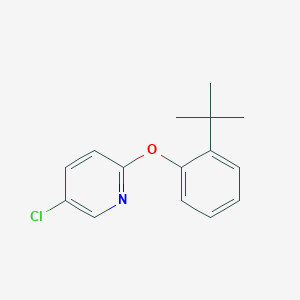

2-(2-Tert-butylphenoxy)-5-chloropyridine

Description

2-(2-Tert-butylphenoxy)-5-chloropyridine is a substituted pyridine derivative featuring a 5-chloropyridine core linked to a 2-tert-butylphenoxy group. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules . It is commercially available with a purity of ≥95% and is listed in catalogs for custom synthesis and procurement .

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)-5-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-15(2,3)12-6-4-5-7-13(12)18-14-9-8-11(16)10-17-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAOIWXQOVHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-5-chloropyridine typically involves the reaction of 2-tert-butylphenol with 5-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)-5-chloropyridine can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted pyridine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

Reduction: 2-(2-Tert-butylphenoxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

2-(2-Tert-butylphenoxy)-5-chloropyridine serves as an important intermediate in the synthesis of several therapeutic agents. Its unique structure enhances its lipophilicity, making it suitable for developing drugs that require improved bioavailability. Research indicates that derivatives of this compound exhibit promising biological activities, particularly in targeting neurological disorders and cancer therapies.

Mechanism of Action:

The compound's mechanism may involve interactions with specific molecular targets, where the chloropyridine moiety undergoes bioreduction to form reactive intermediates. These intermediates can inhibit certain enzymes or receptors, modulating various biochemical pathways critical for therapeutic effects.

Agrochemical Applications

Pesticide Development:

In agriculture, this compound is utilized in the formulation of herbicides and insecticides. Its effectiveness in enhancing crop protection and yield has been noted in several studies. The compound's ability to disrupt pest metabolism makes it a valuable asset in integrated pest management strategies.

Environmental Impact:

Research has also focused on the environmental applications of this compound, particularly its potential role in remediation processes. Derivatives have been studied for their efficacy in treating contaminated water and soil, offering sustainable solutions for pollution control .

Material Science

Polymer Development:

The unique chemical properties of this compound make it a candidate for creating advanced materials, including polymers and coatings. These materials benefit from enhanced durability and resistance to environmental stressors, which are crucial for industrial applications.

Data Table: Key Features of this compound

| Property | Description |

|---|---|

| Chemical Structure | Contains a tert-butyl group attached to a phenoxy moiety linked to a chloropyridine ring |

| Lipophilicity | Enhanced lipophilicity improves bioavailability in pharmaceutical applications |

| Biological Activity | Exhibits antimicrobial and anticancer properties through enzyme inhibition |

| Agrochemical Use | Effective as an herbicide/insecticide; enhances crop protection |

| Material Application | Utilized in advanced materials for improved durability |

Case Studies

-

Pharmaceutical Study:

A study on the synthesis of novel compounds derived from this compound demonstrated its potential as an anti-cancer agent. The research highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular interactions. -

Agrochemical Research:

In agricultural trials, formulations containing this compound showed significant efficacy against common pests while minimizing environmental impact. The results indicated a reduction in pesticide resistance development among target pest populations . -

Material Science Application:

Investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, suggesting its viability for use in high-performance coatings .

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)-5-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the chlorine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 ABT-594 [(R)-5-(2-Azetidinylmethoxy)-2-chloropyridine]

- Structure: ABT-594 shares the 5-chloropyridine core but substitutes the 2-tert-butylphenoxy group with a (R)-azetidinylmethoxy moiety.

- Activity : ABT-594 is a potent neuronal nicotinic acetylcholine receptor (nAChR) agonist with analgesic efficacy 200-fold greater than morphine. It exhibits >180,000-fold selectivity for neuronal α4β2 nAChRs over neuromuscular α1β1δγ subtypes, minimizing side effects like neuromuscular blockade .

- ABT-594 shows stereospecificity in functional assays (EC50 = 140 nM for human α4β2 nAChRs) , while the tert-butylphenoxy derivative’s stereochemical impact remains unstudied.

2.1.2 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-chloropyridine

- Structure: This compound replaces the tert-butylphenoxy group with a benzyl-ethoxy-pyrazole moiety.

- Activity : It acts as a human dihydroorotate dehydrogenase (DHODH) inhibitor, synthesized via nucleophilic substitution of 2,5-dichloropyridine .

- Key Differences: The pyrazole ring introduces hydrogen-bonding capabilities, critical for DHODH inhibition. In contrast, the tert-butylphenoxy group’s steric bulk may hinder enzyme binding but improve membrane permeability.

Physicochemical Properties

| Compound | LogP | Solubility | Melting Point | Selectivity/Specificity |

|---|---|---|---|---|

| 2-(2-Tert-butylphenoxy)-5-chloropyridine | ~3.5* | Low (organic) | N/A | Undetermined |

| ABT-594 | 1.8 | Moderate | N/A | α4β2 nAChR selectivity >180,000-fold |

| Comins’ Reagent (5-chloropyridine derivative) | N/A | Insoluble | 45–47°C | Used as a triflating agent |

*Estimated using fragment-based calculations.

Key Observations :

- Comins’ Reagent (2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine) shares the 5-chloropyridine core but serves as a triflating agent due to its electron-withdrawing groups, highlighting structural versatility .

Biological Activity

2-(2-Tert-butylphenoxy)-5-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN

- CAS Number : [B7936872]

This compound features a chlorinated pyridine ring substituted with a tert-butylphenoxy group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound ranged from 16 µM to 64 µM depending on the bacterial strain tested. For instance, it demonstrated an MIC of 32 µM against S. aureus, indicating potent antibacterial activity compared to standard antibiotics like Gentamicin .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes and disruption of cellular processes. The chloropyridine moiety is believed to interfere with nucleic acid synthesis, while the phenoxy group enhances membrane permeability, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the substituents on the pyridine and phenoxy groups significantly affect the biological activity of the compound. For instance:

- Substitution Effects : The presence of electron-donating groups on the phenoxy ring enhances antimicrobial activity, while electron-withdrawing groups tend to reduce it.

- Chlorine Substitution : The chlorine atom at the 5-position of the pyridine ring is critical for maintaining high activity levels against various pathogens .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various derivatives of chlorinated pyridine compounds, this compound was found to have superior antimicrobial properties compared to its non-chlorinated counterparts. The study utilized disc diffusion methods to assess inhibition zones, confirming its effectiveness against resistant bacterial strains.

Study 2: Toxicological Profile

Another research focused on the toxicological aspects of this compound revealed low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting its potential for further development as a safe antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.